Product packaging for Ethyl 2,5-dihydroxycinnamate(Cat. No.:CAS No. 40931-15-5)

Ethyl 2,5-dihydroxycinnamate

Cat. No.: B1238287
CAS No.: 40931-15-5
M. Wt: 208.21 g/mol
InChI Key: VNBYFUWBOIEPCR-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cinnamic Acid Derivatives in Academic Inquiry

Cinnamic acid and its derivatives are a major class of phenolic compounds that are central intermediates in the biosynthesis of numerous natural products in plants, such as flavonoids, lignols, and stilbenes. acs.org Chemically, the core structure of cinnamic acid, featuring a phenyl ring, a carboxylic acid function, and an α,β-unsaturated double bond, offers multiple sites for modification, leading to a vast library of natural and synthetic derivatives. googleapis.com These compounds are a focal point of academic research due to their wide spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net The nature and position of substituents on the phenyl ring and modifications to the carboxylic acid group significantly influence their biological efficacy. researchgate.net

Significance of Ethyl 2,5-Dihydroxycinnamate within Contemporary Chemical Biology Research

Within the broad class of cinnamate (B1238496) derivatives, this compound has garnered specific attention in chemical biology, primarily as a targeted enzyme inhibitor. It is recognized as a novel tyrosine kinase inhibitor, a class of compounds crucial for studying and potentially interfering with cellular signaling pathways that are often dysregulated in diseases like cancer. Research has highlighted its ability to preferentially inhibit the kinase activity of wild-type Epidermal Growth Factor Receptor (EGFR), making it a valuable tool for investigating the complexities of EGFR signaling in different cancer cell types. Its activities provide a basis for exploring the structure-activity relationships of enzyme inhibitors and for designing new therapeutic agents.

Historical Context of Research on Cinnamate Esters

The study of cinnamic acid and its esters has a long history, with initial synthesis of cinnamic acid being reported in the 19th century. One of the earliest and most well-known methods for its preparation is the Perkin reaction. acs.org The synthesis of cinnamate esters, such as ethyl cinnamate, was described by Rainer Ludwig Claisen in 1890 through the condensation of ethyl acetate (B1210297) and benzaldehyde. acs.org For many years, research focused on their roles as flavorings and in the perfume industry, owing to their characteristic odors. acs.org However, over the last few decades, a surge of interest has shifted towards their medicinal and pharmacological potentials, with numerous studies investigating the synthesis and biological evaluation of various cinnamoyl acids, esters, and amides as potential therapeutic agents. googleapis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B1238287 Ethyl 2,5-dihydroxycinnamate CAS No. 40931-15-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40931-15-5

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H12O4/c1-2-15-11(14)6-3-8-7-9(12)4-5-10(8)13/h3-7,12-13H,2H2,1H3/b6-3+

InChI Key

VNBYFUWBOIEPCR-ZZXKWVIFSA-N

SMILES

CCOC(=O)C=CC1=C(C=CC(=C1)O)O

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC(=C1)O)O

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC(=C1)O)O

Synonyms

2,5-MeC
ethyl 2,5-dihydroxycinnamate

Origin of Product

United States

Natural Occurrence, Isolation, and Biosynthesis Pathways

Identification and Isolation from Biological Sources

The identification of Ethyl 2,5-dihydroxycinnamate and its analogs from natural sources is a key area of phytochemical research. These compounds are often part of a complex mixture of secondary metabolites within the plant matrix.

This compound has been successfully isolated from the leaves of Vernoniopsis caudata, a plant belonging to the Asteraceae family found in Madagascar. nih.govresearchgate.netacs.orgfigshare.com In a study focused on identifying antiplasmodial compounds, it was found alongside other substances in an ethyl acetate (B1210297) extract. nih.govresearchgate.netacs.org

While the ethyl ester has been confirmed in V. caudata, it is the closely related analog, Mthis compound , that has been more frequently reported in other medicinal plants. Research has documented the presence of Mthis compound in the following species:

Grevillea robusta : Isolated from the leaves and flowers of this plant, which belongs to the Proteaceae family. nih.govmdpi.comekb.egresearchgate.net

Murraya paniculata : Identified in the ethyl acetate fraction of the leaves of this species, a member of the Rutaceae family. uobaghdad.edu.iqresearchgate.netnih.govupm.edu.mymdpi.com

Azadirachta indica : This plant, commonly known as Neem, is also reported as a source of Mthis compound. nih.govsigmaaldrich.com

Prosopis cineraria : The methyl ester was also isolated from the ethyl acetate fraction of this plant. researchgate.net

The occurrence of these structurally similar esters in different plant families highlights the widespread nature of the 2,5-dihydroxycinnamic acid scaffold in the plant kingdom.

Table 1: Occurrence of this compound and its Methyl Ester in Selected Medicinal Plants

CompoundPlant SpeciesFamilyPlant PartReference
This compoundVernoniopsis caudataAsteraceaeLeaves nih.gov, researchgate.net, acs.org
Mthis compoundGrevillea robustaProteaceaeLeaves, Flowers nih.gov, mdpi.com, ekb.eg
Murraya paniculataRutaceaeLeaves uobaghdad.edu.iq, researchgate.net, nih.gov
Azadirachta indicaMeliaceaeNot specified sigmaaldrich.com, nih.gov
Prosopis cinerariaMimosaceaeNot specified researchgate.net

The isolation of this compound and its analogs from plant material involves a multi-step process that leverages the compound's physicochemical properties. oleumdietetica.es The general approach begins with the extraction of the dried and powdered plant material, followed by fractionation and purification.

A common initial step is extraction with a polar solvent like methanol (B129727) or ethanol (B145695), sometimes using a hot extraction technique such as a Soxhlet apparatus to ensure thorough extraction of metabolites. uobaghdad.edu.iq For instance, in the study of Murraya paniculata, the plant material was first defatted with n-hexane before being extracted with 85% methanol. uobaghdad.edu.iq

The crude extract is then subjected to liquid-liquid fractionation using a series of solvents with increasing polarity. This partitions the components based on their solubility. A typical sequence includes petroleum ether, chloroform, and ethyl acetate. uobaghdad.edu.iq this compound and its methyl analog are moderately polar and are consistently found to concentrate in the ethyl acetate fraction . nih.govacs.orgekb.eguobaghdad.edu.iqresearchgate.net

Final purification from the enriched fraction is achieved using various chromatographic techniques. These methods separate compounds based on differences in their affinity for a stationary phase and a mobile phase. Techniques employed include:

Column Chromatography : A widely used method for separating components of a mixture. ekb.egpeerj.com

Preparative Layer Chromatography (PLC) : Used for purifying small quantities of a compound. uobaghdad.edu.iq

High-Performance Liquid Chromatography (HPLC) : Offers higher resolution and is used for both analysis and purification. uobaghdad.edu.iq

The structure of the isolated compound is ultimately confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govekb.eg

Table 2: Summary of Extraction and Purification Methods

Plant SpeciesCompound IsolatedKey Extraction/Fractionation StepsPurification TechniquesReference
Vernoniopsis caudataThis compoundExtraction with ethyl acetate.Bioassay-guided fractionation. nih.gov, acs.org
Murraya paniculataMthis compoundSoxhlet extraction with 85% methanol; fractionation with petroleum ether, chloroform, and ethyl acetate.HPLC analysis, Preparative Layer Chromatography. uobaghdad.edu.iq
Grevillea robustaMthis compoundFractionation of an extract to obtain the ethyl acetate soluble fraction.Various chromatographic techniques. ekb.eg
Prosopis cinerariaMthis compoundFractionation with n-hexane-ethylacetate.Repeated column and flash chromatography, preparative TLC. researchgate.net

Occurrence in Medicinal Plants (e.g., Murraya paniculata, Vernoniopsis caudata, Grevillea robusta, Azadirachta indica)

Proposed Biosynthetic Precursors and Pathways in Natural Systems

The molecular structure of this compound strongly suggests its origin from the shikimate pathway, a central route in the primary and secondary metabolism of plants and microorganisms. pan.olsztyn.plrsc.org

The shikimate pathway is a seven-step metabolic route that converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate. rsc.orgnih.govimrpress.com Chorismate is a critical branch-point metabolite, serving as the precursor for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. rsc.orgnih.gov

The biosynthesis of the cinnamic acid core proceeds from phenylalanine or tyrosine.

Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).

Tyrosine can be converted to p-coumaric acid by tyrosine ammonia-lyase (TAL).

These initial cinnamic acid derivatives then undergo a series of enzymatic modifications, primarily hydroxylation reactions catalyzed by cytochrome P450-dependent monooxygenases, to introduce additional hydroxyl groups onto the aromatic ring. The formation of the 2,5-dihydroxy substitution pattern seen in this compound is a result of these post-synthesis modifications of the basic phenylpropanoid skeleton. The final step in the formation of the compound is the esterification of the carboxylic acid group of 2,5-dihydroxycinnamic acid with ethanol.

Once the 2,5-dihydroxycinnamic acid scaffold is formed, it can undergo further metabolic transformations within the plant cell. The specific enzymes present in a given plant species determine the final profile of related metabolites. The isolation of both This compound and Mthis compound from different plants suggests that the esterification step is catalyzed by enzymes that can utilize different alcohol substrates (ethanol or methanol). nih.govuobaghdad.edu.iq

Furthermore, other modifications are possible. For example, studies on Prosopis cineraria have isolated both mthis compound and methyl 2-methoxy-5-hydroxycinnamate. researchgate.net This indicates the presence of methyltransferase enzymes that can selectively methylate one of the hydroxyl groups on the aromatic ring, leading to a diversity of related cinnamate (B1238496) derivatives within a single plant. These interconversions are a hallmark of the complexity of plant secondary metabolism, allowing for the generation of a wide array of compounds from a common precursor.

Synthetic Methodologies and Chemical Modifications

Chemical Synthesis of Ethyl 2,5-Dihydroxycinnamate

The synthesis of this compound can be achieved through several methods, including traditional organic reactions and more modern catalytic approaches.

Conventional Esterification and Olefination Approaches (e.g., Wittig-type reactions)

A primary method for synthesizing this compound involves the Wittig reaction, a well-established method for forming alkenes from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.comvaia.com In this approach, an appropriate phosphonium (B103445) ylide reacts with a carbonyl compound. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this typically involves the reaction of a triphenyl phosphonium ylide with an aldehyde. nih.gov

The Wittig reaction is valued for its reliability in creating a carbon-carbon double bond at a specific location, which is essential for the cinnamate (B1238496) structure. mnstate.edu The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com While effective, a notable challenge with the Wittig reaction is the removal of the triphenylphosphine (B44618) oxide byproduct from the final product. mnstate.edu

One specific example of a Wittig-type reaction for this synthesis involves reacting triphenylphosphanylidene acetate (B1210297) with an aromatic aldehyde in a solvent like ethanol (B145695) or toluene (B28343) under reflux conditions. nih.gov

Utilization of Precursors (e.g., 2,5-Dihydroxybenzaldehyde) in Multistep Syntheses

A common and crucial precursor in the multistep synthesis of this compound is 2,5-dihydroxybenzaldehyde (B135720). nih.govnih.govkoreascience.kr This aldehyde provides the necessary dihydroxy-substituted benzene (B151609) ring and the aldehyde functional group required for the subsequent olefination step. nih.govkoreascience.kr

The synthesis of 2,5-dihydroxybenzaldehyde itself can be accomplished through various routes. chemicalbook.comchemicalbook.com One method involves the reaction of a phenol (B47542) derivative with paraformaldehyde under microwave irradiation, followed by treatment with sulfuric acid. chemicalbook.comchemicalbook.com

Once 2,5-dihydroxybenzaldehyde is obtained, it is used in condensation reactions to build the cinnamate structure. For instance, a Claisen-Schmidt condensation of 2,5-dihydroxybenzaldehyde (often with its hydroxyl groups protected) with an appropriate acetophenone (B1666503) derivative can be employed. koreascience.kr Following the condensation, the protecting groups are removed to yield the desired dihydroxy-substituted product.

Novel Synthetic Routes and Catalytic Approaches

Research into novel synthetic routes for cinnamic acid derivatives is ongoing, aiming for more efficient and environmentally friendly processes. researchgate.net While specific novel catalytic approaches for this compound are not extensively detailed in the provided results, the general trend in organic synthesis is moving towards catalytic methods that offer higher yields, milder reaction conditions, and reduced waste. For related compounds, various synthetic strategies have been explored, including the Knoevenagel-Doebner reaction and Perkin's reaction under mild conditions. researchgate.net

Design and Synthesis of this compound Derivatives and Analogues

The structural framework of this compound serves as a template for designing and synthesizing new derivatives and analogues with tailored properties.

Structural Modifications for Exploring Molecular Recognition

Modifying the structure of this compound allows for the exploration of its molecular recognition properties, particularly in biological systems. For instance, ethyl-2,5-dihydroxycinnamate (EtDHC) has been identified as a novel inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov It shows preferential inhibition of glioblastoma cells that express wild-type EGFR. nih.gov This suggests that the specific arrangement of the dihydroxy-phenyl group and the ethyl acrylate (B77674) moiety is crucial for its interaction with the receptor's active site.

Further modifications, such as the synthesis of various ethyl 2,4-dioxo-4-arylbutanoate derivatives, have been undertaken to probe interactions with other kinases like Src kinase. ut.ac.ir The synthesis of these derivatives often involves the reaction of substituted acetophenones with diethyl oxalate. ut.ac.ir

Synthesis of Rigid Analogues and Esterase-Stable Derivatives

A significant challenge with ester-containing compounds like this compound in biological applications is their susceptibility to hydrolysis by esterases. science.gov To overcome this, researchers have designed and synthesized more rigid and esterase-stable analogues.

Instead of the flexible ethyl cinnamate backbone, these analogues incorporate the key 2,5-dihydroxyphenyl moiety into more constrained ring systems. researchgate.netkoreascience.krnih.gov This approach aims to maintain the essential pharmacophore while preventing enzymatic degradation. researchgate.netkoreascience.krnih.gov

Examples of such rigid, esterase-stable analogues based on the related mthis compound include:

2-(2',5'-dihydroxybenzylidene)cyclopentenone researchgate.netkoreascience.krnih.gov

2-(2',5'-dihydroxybenzylidene)cyclohexanone researchgate.netkoreascience.krnih.gov

(E)-3-(2',5'-dihydroxybenzylidene)pyrrolidin-2-one researchgate.netkoreascience.krnih.gov

4-(2',5'-dihydroxyphenyl)-5H-furan-2-one researchgate.netkoreascience.krnih.gov

These derivatives are synthesized through various condensation reactions, often starting from 2,5-dihydroxybenzaldehyde and a suitable cyclic ketone or lactam. researchgate.netkoreascience.krnih.gov The synthesis of these rigid structures provides valuable insights into the structure-activity relationships of this class of compounds.

Derivatization Strategies Targeting Specific Functional Groups

The structure of this compound offers three primary sites for chemical modification: the two phenolic hydroxyl (-OH) groups on the aromatic ring and the ethyl ester (-COOCH₂CH₃) group. Derivatization at these sites can alter the molecule's physicochemical properties.

The free aromatic hydroxyl groups are essential for certain biological activities, as demonstrated in studies with the analogous mthis compound, where methoxy (B1213986) and fluoro-substituted counterparts were found to be inactive in specific assays. nih.gov This highlights the importance of the 1,4-dihydroxy substitution pattern. nih.gov Strategies for derivatization often involve either protecting or modifying these hydroxyls or altering the ester moiety.

Modification of Hydroxyl Groups:

Etherification: The phenolic hydroxyl groups can undergo etherification to yield ether derivatives. This reaction typically involves reacting the compound with an alkyl halide in the presence of a base. Dehydrative etherification, catalyzed by materials like nanoporous aluminosilicates, presents an atom-efficient method for forming ethers from activated alcohols. scispace.com For instance, reacting this compound with p-methoxybenzyl alcohol in the presence of a suitable catalyst could yield the corresponding mono- or di-p-methoxybenzyl ethers.

Glycosylation: The hydroxyl groups can serve as acceptors for glycosylation reactions, leading to the formation of aryl glycosides. A common method is the Schmidt glycosylation, which uses a glycosyl trichloroacetimidate (B1259523) donor in the presence of a Lewis acid catalyst. acs.orgresearchgate.net This approach allows for the attachment of various sugar moieties, significantly increasing the hydrophilicity and potentially altering the bioactivity of the parent molecule.

Modification of the Ester Group:

Hydrolysis (Saponification): The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid (2,5-dihydroxycinnamic acid). This reaction is typically carried out under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide), a process known as saponification. libretexts.org The reaction goes to completion and yields the carboxylate salt, which can then be acidified to produce the free carboxylic acid. libretexts.org Acid-catalyzed hydrolysis is also possible but is a reversible reaction that may not proceed to completion. libretexts.org

Transesterification: The ethyl group of the ester can be exchanged for a different alkyl or aryl group through transesterification. masterorganicchemistry.com This can be achieved under either acidic or basic conditions. In a base-catalyzed reaction, an alkoxide (e.g., sodium methoxide) is used to displace the ethoxide group. masterorganicchemistry.com Acid-catalyzed transesterification typically involves heating the ester in a large excess of the desired alcohol (e.g., methanol) with an acid catalyst. masterorganicchemistry.com

Table 1: Summary of Derivatization Strategies for this compound

Functional GroupReaction TypeReagents/CatalystsProduct TypeReference
Phenolic HydroxylsEtherificationAlkyl halides, Base; or Activated Alcohols, Dehydrative Catalyst (e.g., Aluminosilicates)Glyceryl Ethers scispace.com
Phenolic HydroxylsGlycosylationGlycosyl Donors (e.g., Trichloroacetimidates), Lewis AcidAryl Glycosides acs.orgresearchgate.net
Ethyl EsterHydrolysis (Saponification)Base (e.g., NaOH, KOH)Carboxylate Salt / Carboxylic Acid libretexts.org
Ethyl EsterTransesterificationAlcohol, Acid or Base CatalystNew Ester masterorganicchemistry.com

Chemoenzymatic and Biocatalytic Synthetic Approaches

Chemoenzymatic and biocatalytic methods offer green and highly selective alternatives to traditional chemical synthesis. wur.nl Lipases (EC 3.1.1.3) are particularly versatile enzymes for reactions involving esters, capable of catalyzing both hydrolysis and synthesis under different conditions. mdpi.comdntb.gov.ua

Biocatalytic Synthesis (Esterification): this compound can be synthesized via lipase-catalyzed esterification of 2,5-dihydroxycinnamic acid with ethanol. This approach is analogous to the synthesis of ethyl ferulate from ferulic acid and ethanol. researchgate.net The reaction is typically performed in an organic solvent to shift the equilibrium towards ester formation. researchgate.net Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are frequently used as they are stable and easily recovered from the reaction mixture. nih.govnih.gov Key parameters that influence the reaction yield include the choice of solvent, temperature, substrate molar ratio, and removal of water produced during the reaction. researchgate.net

Biocatalytic Hydrolysis: Enzymes can also be used to selectively hydrolyze the ester bond of this compound. Studies on the closely related mthis compound have shown that engineered enzymes can perform this hydrolysis. csic.esbiorxiv.org Lipases are well-known for their ability to catalyze the hydrolysis of a wide range of esters in aqueous environments. mdpi.com This enzymatic hydrolysis represents a mild alternative to chemical saponification for producing 2,5-dihydroxycinnamic acid.

Chemoenzymatic Strategies: A chemoenzymatic approach could involve a chemical synthesis of the 2,5-dihydroxycinnamic acid backbone followed by a biocatalytic esterification step to produce the final ethyl ester. This combines the efficiency of chemical synthesis for creating the core structure with the high selectivity and mild conditions of enzymatic catalysis for the final functionalization. For instance, a multi-step chemical synthesis could produce various substituted cinnamic acids, which are then subjected to lipase-catalyzed esterification with ethanol to create a library of ethyl cinnamate derivatives.

Table 2: Potential Biocatalytic Reactions for this compound

Reaction TypeEnzyme ClassTypical EnzymeSubstratesProductReference
EsterificationLipase (B570770)Immobilized Candida antarctica lipase B (Novozym 435)2,5-Dihydroxycinnamic acid, EthanolThis compound researchgate.netnih.govnih.gov
HydrolysisLipase / EsteraseEngineered hydrolase, LipasesThis compound, Water2,5-Dihydroxycinnamic acid, Ethanol mdpi.comcsic.esbiorxiv.org

Advanced Spectroscopic and Chromatographic Elucidation in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). rsc.org In the study of ethyl 2,5-dihydroxycinnamate and its derivatives, NMR is indispensable for confirming their synthesized structures.

For instance, the ¹H NMR spectrum of this compound, recorded in deuterated methanol (B129727) (CD₃OD) on a 500 MHz spectrometer, shows distinct signals that correspond to each proton in the molecule. nih.govplos.org Key signals include a doublet at δ 7.91 ppm with a coupling constant (J) of 16.0 Hz, characteristic of a trans-alkene proton, and another doublet at δ 6.46 ppm, also with J = 16.0 Hz, for the other alkene proton. nih.govplos.org Aromatic protons appear as a singlet at δ 6.90 ppm and a multiplet at δ 6.69 ppm. The ethyl group protons are observed as a quartet at δ 4.20 ppm (J = 7.2 Hz) and a triplet at δ 1.30 ppm (J = 7.2 Hz). nih.govplos.org

Similarly, ¹³C NMR provides detailed information about the carbon framework. For this compound, the spectrum shows signals at δ 169.5 (ester carbonyl), δ 151.5 and δ 151.3 (dihydroxy-substituted aromatic carbons), δ 141.9 (alkene carbon), and other signals corresponding to the remaining aromatic and alkene carbons, as well as the ethyl group carbons at δ 61.5 and δ 14.6. nih.govplos.org

The structural confirmation of derivatives, such as methyl 5-ethoxy-2-hydroxycinnamate, also relies heavily on NMR data. mdpi.com The presence of an ethoxy group, for example, can be confirmed by characteristic ¹H NMR signals for the ethyl protons and further supported by Heteronuclear Multiple Bond Correlation (HMBC) experiments that show correlations between the ethoxy protons and the carbon atom to which the group is attached. mdpi.com

Table 1: ¹H and ¹³C NMR Data for this compound in CD₃OD nih.govplos.org

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-7 7.91 (d, J=16.0 Hz) -
H-8 6.46 (d, J=16.0 Hz) -
Aromatic-H 6.90 (s), 6.69 (s) 122.9, 120.2, 118.1, 117.9
-OCH₂CH₃ 4.20 (q, J=7.2 Hz) 61.5
-OCH₂CH₃ 1.30 (t, J=7.2 Hz) 14.6
C=O - 169.5
Aromatic-C-OH - 151.5, 151.3

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. vanderbilt.edu High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a substance. vanderbilt.edu

For this compound, negative ion electrospray ionization mass spectrometry (ESI-MS) shows a pseudo-molecular ion peak [M-H]⁻ at m/z 206.9, which corresponds to the loss of a proton from the molecular ion. nih.govplos.org This confirms the molecular weight of the compound.

In the analysis of derivatives, HRMS is crucial for determining the molecular formula. For example, the molecular formula of a new derivative, methyl 5-ethoxy-2-hydroxycinnamate, was determined to be C₁₂H₁₄O₄ from its molecular ion peak at m/z 222.0891 in the HR-EIMS spectrum. mdpi.com Similarly, for t-amyl 2-acetoxyl cinnamate (B1238496), a derivative of cinnamic acid, high-resolution ESI-MS showed a [M+Na]⁺ peak, which allowed for the confirmation of its molecular formula as C₁₆H₂₀NaO₄⁺. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insights into the structure of the molecule. mdpi.com The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and their connectivity. tutorchase.com For instance, the fragmentation of flavonoids, which share structural similarities with cinnamic acid derivatives, has been extensively studied to characterize their aglycone structure and glycan sequence. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different chemical bonds vibrate at characteristic frequencies, and these absorptions are recorded in an IR spectrum. studymind.co.uk

The IR spectrum of a compound like this compound would be expected to show several key absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibrations of the hydroxyl groups. libretexts.org The C=O stretching vibration of the ester functional group would typically appear as a strong, sharp peak around 1700-1750 cm⁻¹. libretexts.orgvscht.cz The C=C stretching of the aromatic ring and the alkene would be observed in the 1450-1650 cm⁻¹ region. libretexts.org Additionally, C-O stretching vibrations would be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org

While specific IR data for this compound is not detailed in the provided context, the identification of related compounds often relies on these characteristic peaks. For example, in the analysis of plant extracts, the presence of coumarins, which contain ester and aromatic functionalities, is indicated by their characteristic IR absorptions. mdpi.com

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
O-H (hydroxyl) 3200-3600 Strong, Broad
C=O (ester) 1700-1750 Strong, Sharp
C=C (aromatic/alkene) 1450-1650 Medium to Weak
C-O (ester/phenol) 1000-1300 Medium to Strong
C-H (aromatic/alkene) 3000-3100 Medium

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. mdpi.com High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for these purposes in the study of this compound and its derivatives. nih.govresearchgate.net

Isolation: Column chromatography is a primary method for the isolation of synthesized or naturally occurring compounds. ekb.eg For example, this compound has been synthesized and then purified from the reaction mixture using silica (B1680970) gel column chromatography with a petroleum ether-ethyl acetate (B1210297) eluent system. nih.govplos.org In another instance, mthis compound was isolated from a plant extract using silica gel column chromatography with a chloroform-methanol gradient. mdpi.com Preparative layer chromatography has also been utilized for the isolation of related compounds. researcher.lifeuobaghdad.edu.iq

Purity Assessment: HPLC is the dominant technique for assessing the purity of pharmaceutical and chemical compounds due to its high resolution and sensitivity. mdpi.comnih.gov The purity of a sample can be determined by analyzing the chromatogram for the presence of any impurity peaks alongside the main compound peak. chromatographyonline.com HPLC coupled with a diode-array detector (DAD) or a mass spectrometer (MS) can provide additional information for peak identification and purity confirmation. nih.gov

TLC is a simpler and faster technique often used to monitor the progress of reactions and to get a preliminary assessment of purity. mdpi.com Different solvent systems can be used to achieve separation, and the spots can be visualized under UV light or with specific staining reagents. ekb.eg

The combination of these chromatographic techniques ensures that the isolated this compound or its derivatives are of high purity, which is critical for subsequent biological or chemical studies.

Investigation of Biological Activities and Molecular Mechanisms

Modulation of Protein Kinase Activity

Ethyl 2,5-dihydroxycinnamate (EtDHC) has been identified as a modulator of specific protein kinase activities, playing a significant role in interrupting cellular signaling pathways, particularly those driven by tyrosine kinases.

EtDHC is recognized as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in the pathogenesis of various human cancers due to gene overexpression and mutations. acs.org The compound targets the tyrosine kinase activity of EGFR, a critical function for the receptor's role in cell signaling. Its inhibitory action extends to the autophosphorylation of the receptor, a necessary step for the activation of downstream signaling cascades. acs.org The related compound, mthis compound, has also been shown to inhibit EGFR-associated tyrosine kinase in vitro with an IC50 of 0.15 µg/ml and to block the in-situ autophosphorylation of EGFR in A431 cells.

A noteworthy characteristic of this compound is its preferential inhibition of glioblastoma cells that express wild-type EGFR. acs.org Research has demonstrated that EtDHC is more potent in inhibiting the growth and DNA synthesis of glioblastoma cells that have endogenous or overexpressed wild-type EGFR compared to cells expressing truncated, mutant forms of the receptor (EGFRvIII). acs.orgmdpi.com To achieve inhibition in cells with the truncated EGFR, higher concentrations of EtDHC are necessary. acs.orgmdpi.com This inhibitory preference is the reverse of what is observed with another specific tyrosine kinase inhibitor, tyrphostin AG 1478, which shows preferential inhibition for cells with the truncated EGFR. acs.orgmdpi.com

Table 1: Differential Inhibitory Activity of this compound (EtDHC) on EGFR Variants

Cell CharacteristicEffect of EtDHCComparative Inhibitor (Tyrphostin AG 1478)
Wild-Type EGFR Potent inhibition of cell growth and DNA synthesis. acs.orgWeaker inhibition compared to truncated EGFR. acs.org
Truncated EGFR (EGFRvIII) Requires higher concentrations for inhibition. acs.orgmdpi.comPreferential inhibition. acs.org

The primary mechanism by which this compound exerts its effect on EGFR is by inhibiting the receptor's autophosphorylation. acs.org By preventing this crucial step, EtDHC effectively blocks the activation of the entire EGFR signaling pathway. This inhibition of tyrosine kinase autophosphorylation is a key molecular event that underlies its observed biological effects on cancer cells expressing wild-type EGFR. acs.org A related analogue, mthis compound, acts as a competitive inhibitor of the EGFR-associated tyrosine kinase. mdpi.com

The inhibitory activity of this compound is not limited to the EGFR family. Studies have also reported its ability to inhibit the Bcr-Abl protein-tyrosine kinase. nih.govresearchgate.net The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the hallmark of chronic myelogenous leukemia (CML). researchgate.net The inhibition of Bcr-Abl by EtDHC suggests its potential to suppress the oncogenic functions of the Abl kinase in relevant cancer cells, such as the K562 human chronic myelogenous leukemia cell line. researchgate.net The related mthis compound has also been shown to impede the activation of v-Abl tyrosine kinase. mdpi.com

While this compound has been identified as a potent inhibitor of specific tyrosine kinases like EGFR and Bcr-Abl, comprehensive broad-spectrum kinase profiling data for this compound is not widely available in the public domain. acs.org Kinase profiling is a crucial tool for determining the selectivity of an inhibitor by screening it against a large panel of kinases. rsc.org Such studies help to identify potential off-target effects and can reveal new therapeutic applications. acs.orgnih.gov For this compound, research has largely focused on its well-defined targets, and its activity across the broader human kinome remains an area for further investigation.

Differential Inhibition of Wild-Type Versus Truncated EGFR

Interaction with Abl Protein-Tyrosine Kinase

Mechanisms of Redox Homeostasis and Oxidative Stress Modulation

Beyond its role as a kinase inhibitor, this compound and its analogs exhibit activities related to the modulation of cellular redox balance. Redox homeostasis is the dynamic equilibrium between reactive oxygen species (ROS) generation and their elimination by antioxidant systems, and its disruption leads to oxidative stress, a condition implicated in numerous pathologies. researcher.lifeacs.org

Research has shown that the closely related analog, mthis compound, possesses potent antioxidant properties. One study demonstrated its significant free-radical scavenging activity against the α,α-diphenyl-β-picrylhydrazyl (DPPH) radical. mdpi.com This suggests a direct mechanism for neutralizing harmful ROS.

Furthermore, investigations into the biological activities of these compounds have revealed a protective role against DNA damage induced by oxidative stress. nih.gov In one study, mthis compound was found to reduce the expression of the histone variant H2A.X, a sensitive marker for DNA double-strand breaks. nih.gov This indicates a capacity to protect genetic material from the damaging effects of oxidative conditions. The proposed mechanism for related dihydroxy-substituted compounds involves their oxidation into reactive quinone intermediates which can then interact with cellular components.

Table 2: Antioxidant Activity of Mthis compound

AssayCompoundIC₅₀ (μM)
DPPH Radical Scavenging Mthis compound0.53 mdpi.com
DPPH Radical Scavenging α-tocopherol (Reference)3.10 mdpi.com

Radical Scavenging Properties (e.g., DPPH assay for mechanistic understanding)

This compound has demonstrated notable radical scavenging properties. In studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common and straightforward method for evaluating antioxidant capacity, this compound has shown potent activity. researchgate.netmdpi.com The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically. mdpi.comresearchgate.net

The mechanism by which phenolic compounds like this compound scavenge radicals such as DPPH can occur through several pathways, including single-step hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.gov The specific mechanism is influenced by factors like the antioxidant's structure, the solvent used, and the pH of the medium. nih.gov The antioxidant activity of hydroxycinnamic acids and their derivatives is primarily attributed to the phenolic hydroxyl groups on the aromatic ring, which can react with free radicals to form a resonance-stabilized phenoxyl radical. mdpi.com The presence of the catechol (1,2-dihydroxybenzene) moiety, in particular, is thought to contribute significantly to high antioxidant activity through the formation of a quinone structure during the antioxidant process. mdpi.com

Research comparing various cinnamates has shown that caffeic acid and its esters, which share structural similarities with this compound, generally exhibit the highest antioxidant activity. mdpi.com Specifically, mthis compound, a closely related compound, has been highlighted for its very potent DPPH scavenging activity, even when compared to the well-known antioxidant α-tocopherol. researchgate.netmdpi.com This suggests that the dihydroxy substitution pattern on the cinnamate (B1238496) structure is key to its radical scavenging efficacy.

Cellular Antioxidant Pathway Involvement (e.g., nitric oxide radical neutralization)

Beyond direct radical scavenging, the antioxidant effects of cinnamates can involve modulation of cellular pathways, including the neutralization of reactive nitrogen species like nitric oxide (NO). mdpi.com Nitric oxide is a signaling molecule involved in various physiological processes, but its overproduction can lead to oxidative and nitrosative stress, contributing to inflammation and tissue damage. nih.govmdpi.com

Antioxidants can interfere with the harmful effects of excessive NO by directly scavenging the radical or by inhibiting its production. mdpi.commdpi.com The ability of plant-derived extracts containing phenolic compounds to scavenge NO has been demonstrated in various studies. For instance, the Griess reagent assay is commonly used to measure the scavenging of NO radicals in vitro. nih.gov Studies on various plant extracts have shown a correlation between their antioxidant capacity, as measured by assays like DPPH, and their ability to inhibit NO production in cell models, such as lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com This suggests that the antioxidant properties of compounds like this compound could contribute to their anti-inflammatory effects by mitigating NO-induced cellular stress. mdpi.com

Furthermore, the antioxidant activity of cinnamates is linked to their ability to activate cellular defense mechanisms. For example, some cinnamates can activate the nuclear factor erythroid 2-related factor 2 (Nrf2)-heme oxygenase-1 (HO-1) pathway. mdpi.comnih.gov This pathway plays a crucial role in protecting cells from oxidative stress by inducing the expression of various antioxidant and detoxifying enzymes. nih.gov Activation of the Nrf2/HO-1 pathway can, in turn, suppress inflammatory responses, including the production of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), which is responsible for producing large amounts of NO during inflammation. nih.govfrontiersin.org

Enzymatic Inhibition beyond Kinases

Tyrosinase Inhibition Mechanisms and Kinetic Studies

This compound and related compounds have been investigated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. mdpi.comnih.gov Overproduction of melanin can lead to hyperpigmentation disorders, and tyrosinase inhibitors are sought after for cosmetic and medicinal applications. mdpi.comnih.gov Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, a precursor for melanin. mdpi.commdpi.com

Research has shown that mthis compound, a structurally similar compound, demonstrates strong inhibition of L-DOPA oxidation by mushroom tyrosinase. researchgate.net The inhibitory mechanism of various compounds on tyrosinase can be determined through kinetic studies, which classify inhibitors as competitive, non-competitive, uncompetitive, or mixed-type. mdpi.comnih.gov For example, a Lineweaver-Burk reciprocal plot analysis can elucidate how an inhibitor interacts with the enzyme and its substrate. nih.gov Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. nih.gov Non-competitive inhibitors bind to a site other than the active site, altering the enzyme's conformation and reducing its activity. mdpi.com

The structural features of cinnamic acid derivatives play a crucial role in their tyrosinase inhibitory activity. The presence and position of hydroxyl groups on the phenyl ring significantly influence their potency. researchgate.net For many phenolic compounds, the ability to chelate the copper ions within the tyrosinase active site is a key part of their inhibitory mechanism. mdpi.com

Cyclooxygenase (COX) Pathway Modulation (Mechanistic Insights from Related Cinnamates)

While direct studies on this compound's effect on the cyclooxygenase (COX) pathway are limited, insights can be drawn from related cinnamate compounds. The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.govgoogle.com COX-2 is often upregulated in inflammatory conditions and cancerous tissues, making it a significant target for anti-inflammatory and chemopreventive drugs. nih.gov

Cinnamaldehyde, a major bioactive component of cinnamon, has been shown to inhibit the expression of COX-2 in a dose-dependent manner in chondrocytes and synoviocytes. nih.gov The mechanism involves the suppression of the NF-κB signaling pathway, a critical regulator of pro-inflammatory gene expression, including COX-2. nih.govresearchgate.net Similarly, other cinnamates have demonstrated the ability to block the protein expression of COX-2 and inhibit the activation of NF-κB and mitogen-activated protein kinases (MAPKs), which are upstream signaling molecules that regulate COX-2 expression. nih.govresearchgate.net

The anti-inflammatory effects of these related compounds are often linked to their antioxidant properties. researchgate.net The production of reactive oxygen species (ROS) can activate signaling pathways like NF-κB and MAPKs, leading to increased COX-2 expression. nih.govresearchgate.net By scavenging ROS, antioxidant cinnamates can interrupt this cascade and reduce inflammation. For instance, some cinnamates have been shown to activate the Nrf2/HO-1 pathway, which not only boosts cellular antioxidant defenses but also suppresses NF-κB-mediated inflammation. nih.gov These findings suggest that this compound, with its established antioxidant potential, may also modulate the COX pathway through similar mechanisms.

Cellular Pathway Interventions

Influence on DNA Synthesis and Cell Proliferation Pathways (in vitro models)

This compound has been identified as an inhibitor of cell growth and DNA synthesis in certain cancer cell lines. acs.org The process of cell proliferation involves the replication of DNA during the S phase of the cell cycle, followed by mitosis. nih.gov Agents that interfere with DNA synthesis can effectively halt cell proliferation and are a cornerstone of cancer chemotherapy. google.com

In vitro studies have shown that this compound can inhibit DNA synthesis in human glioblastoma cells. acs.org This effect is particularly potent in cells that express wild-type epidermal growth factor receptor (EGFR). acs.org The inhibition of DNA synthesis is linked to the compound's ability to inhibit the tyrosine kinase activity of EGFR, a key signaling protein that drives cell proliferation. acs.org By blocking the autophosphorylation of the receptor, this compound prevents the downstream signaling cascades that lead to DNA synthesis and cell division. acs.org

The antiproliferative effects of cinnamates are not limited to EGFR inhibition. Some derivatives have been shown to induce cell death through mechanisms involving DNA damage. researchgate.net The investigation of a compound's effect on cell proliferation often involves assays that measure the incorporation of labeled nucleosides, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU) or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into newly synthesized DNA. nih.gov

Interactions with Microbial Systems (In vitro mechanistic studies)

In vitro studies have demonstrated the antifungal potential of this compound against a range of plant pathogenic fungi. Research involving a series of cinnamic acid esters identified this compound (referred to as compound A24 in the study) as having inhibitory activity against several economically important plant pathogens. nih.govplos.org

The primary mechanism of action investigated is the inhibition of mycelial growth. nih.govplos.org This effect disrupts the ability of the fungi to grow and spread, which is a critical aspect of their pathogenic life cycle. The compound was tested against four specific plant pathogenic fungi: Fusarium solani, Pyricularia grisea, Valsa mali, and Botryosphaeria dothidea. nih.govplos.org

The general antifungal mechanism of cinnamic acid derivatives is thought to involve the disruption of fungal cell processes. Some studies on related compounds suggest that they may target enzymes unique to fungi, such as those in the CYP53 family, which are involved in the detoxification of aromatic compounds. nih.govresearchgate.net Other proposed mechanisms for similar phenolic compounds include targeting the glyoxylate (B1226380) cycle, which is essential for the survival of some fungi in host environments. plos.org

The principal cellular target identified for this compound in antifungal studies is the process of mycelium growth. nih.govplos.org The mycelium is the vegetative part of a fungus, consisting of a network of fine white filaments (hyphae), and its growth is essential for nutrient absorption and colonization of host tissues. By inhibiting the rate of mycelial growth, this compound effectively curtails the progression of the fungal infection.

In a key study, the antifungal activities of various cinnamic acid esters were evaluated using the mycelium linear growth rate method. nih.govplos.org This method directly measures the extension of the fungal mycelium over time in the presence of the test compound. The results indicated that this compound, at a concentration of 0.5 mM, exhibited inhibitory activity against all four tested plant pathogenic fungi. nih.govplos.org

The following table summarizes the inhibition of mycelial growth of the tested plant pathogens by a series of cinnamic acid esters, including this compound (A24).

Table 1: In Vitro Antifungal Activity of Cinnamic Acid Esters (0.5 mM) on Mycelium Growth Rate

Compound CodeTarget FungusAverage Inhibition Rate (%)
A2Fusarium solani, Pyricularia grisea, Valsa mali, Botryosphaeria dothidea84.6
A25Fusarium solani, Pyricularia grisea, Valsa mali, Botryosphaeria dothidea83.1
A5Fusarium solani, Pyricularia grisea, Valsa mali, Botryosphaeria dothidea80.7
A24 (this compound) Fusarium solani, Pyricularia grisea, Valsa mali, Botryosphaeria dothidea Data indicates inhibition, specific average not highlighted in abstract plos.org
Kresoxim-methyl (Control)Fusarium solani, Pyricularia grisea, Valsa mali, Botryosphaeria dothidea70.2
Carbendazim (Control)Fusarium solani, Pyricularia grisea, Valsa mali, Botryosphaeria dothidea72.4

Data adapted from a study on the bioactivity of cinnamic acid esters. plos.org

While the mycelial growth inhibition is well-documented, the precise molecular pathways within the fungal cells that are disrupted by this compound have not been fully elucidated in the available literature. For related compounds like caffeic acid phenethyl ester (CAPE), antifungal activity has been linked to the inhibition of hyphal growth and biofilm formation in Candida albicans. researchgate.net

Mechanistic studies focusing specifically on the broader antimicrobial interactions of this compound are limited. However, research on closely related compounds, such as Ethyl 3,4-dihydroxycinnamate (ethyl caffeate), has shown antibacterial efficacy. chemicalbook.com

For instance, Ethyl 3,4-dihydroxycinnamate has demonstrated antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis. The proposed mechanisms for the antimicrobial action of polyphenols and their derivatives, a class to which this compound belongs, are generally attributed to their ability to interact with bacterial cell structures and processes. These can include:

Disruption of the cell membrane: The lipophilic character of some phenolic compounds may allow them to interfere with the integrity of the bacterial cell membrane. frontiersin.org

Inhibition of enzymes: These compounds can bind to and inhibit the function of essential bacterial enzymes. frontiersin.org

Interaction with cell wall: Modifications to the cell wall rigidity and integrity can occur due to interactions with phenolic compounds. frontiersin.org

A study on a variety of polyphenols, including other cinnamic acid derivatives, showed that their antibacterial activity is often more pronounced against Gram-positive bacteria. frontiersin.org It is important to note that these are general mechanisms for related compounds, and specific mechanistic studies are required to confirm these effects for this compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Elucidation of Pharmacophoric Requirements for Biological Interactions

The fundamental structure of ethyl 2,5-dihydroxycinnamate, comprising a dihydroxylated benzene (B151609) ring linked to an ethyl acrylate (B77674) moiety, contains several key features that define its pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

The α,β-unsaturated carbonyl system is a known Michael acceptor, which can potentially form covalent adducts with cellular thiols, such as glutathione (B108866) or cysteine residues in proteins koreascience.kr. This reactivity can be a crucial part of its mechanism of action. The entire cinnamate (B1238496) structure, combined with appropriate ring substitutions, serves as a versatile and robust platform for developing inhibitors of various enzymes, including proteases involved in viral replication unimi.itunimi.it. The combination of the hydroxyl groups on the phenyl ring and the ester function are critical for its interactions with biological targets, contributing to its potential as an anticancer, antifungal, and antiplasmodial agent nih.govplos.orgresearchgate.net.

Impact of Aromatic Ring Substituents on Activity Profiles

The nature, position, and number of substituents on the aromatic ring of cinnamate derivatives profoundly influence their biological activities. The two hydroxyl (-OH) groups in this compound are strong electron-donating groups that activate the aromatic ring through resonance, increasing its electron density libretexts.orglibretexts.org. This electronic property is critical for its interaction with biological targets.

Studies on the antifungal activity of various ethyl cinnamate derivatives have provided detailed insights into these substituent effects. For electron-donating groups like hydroxyls, the position of the substituent is a key determinant of activity, with the general trend for single substitutions being ortho > para > meta plos.org.

Table 1: Effect of Aromatic Ring Substitution on Antifungal Activity of Ethyl Cinnamate Derivatives

Comparison of the half-maximal effective concentration (EC50) of variously substituted ethyl cinnamates against the plant pathogenic fungus Fusarium graminearum. Data sourced from plos.org.

Compound NameSubstituent(s)EC50 (µg/mL)
Ethyl cinnamateNone>100
Ethyl 2-hydroxycinnamate2-OH32.4
Ethyl 3-hydroxycinnamate3-OH59.5
Ethyl 4-hydroxycinnamate4-OH42.6
Ethyl 2,4-dihydroxycinnamate2,4-diOH>100
This compound2,5-diOH>100

Role of Ester Moiety and Alkyl Chain Length in Biological Activity

The ester moiety is a critical functional group for the biological activity of cinnamic acid derivatives researchgate.net. The length and structure of the alkyl chain of this ester group significantly modulate the compound's physicochemical properties, particularly its lipophilicity, which in turn affects its absorption, distribution, and interaction with molecular targets.

The relationship between alkyl chain length and activity often depends on the biological system being studied. In studies on the antibacterial properties of caffeic acid esters, a compound structurally related to dihydroxycinnamic acid, longer alkyl chains (C16-C22) were found to be more effective against the Gram-positive bacterium Staphylococcus aureus, while medium-length chains (C4-C8) were more potent against the Gram-negative Escherichia coli nih.govmdpi.com. This is attributed to the different cell wall and membrane compositions of these bacteria; increased lipophilicity from a longer chain may enhance partitioning into the lipid-rich membranes nih.gov.

Table 2: Influence of Ester Alkyl Chain Length on Biological Activity

This table illustrates how varying the alkyl group in the ester moiety of phenolic acids affects different biological activities. Data compiled from plos.orgmdpi.com.

Parent AcidAlkyl GroupCompound NameBiological Activity AssessedObservation
Cinnamic AcidEthylEthyl 2-hydroxycinnamateAntifungal (F. graminearum)EC50 = 32.4 µg/mL plos.org
Cinnamic Acidt-Butylt-Butyl 2-hydroxycinnamateAntifungal (F. graminearum)EC50 = 17.4 µg/mL plos.org
Caffeic AcidMethylMethyl CaffeateAntioxidant (DPPH)IC50 = 1.15 µM mdpi.com
Caffeic AcidOctylOctyl CaffeateAntioxidant (Lipid Peroxidation)Most potent in series mdpi.com
Caffeic AcidDodecylDodecyl CaffeateAntioxidant (Lipid Peroxidation)High activity mdpi.com

Stereochemical Considerations in Biological Activity

Stereochemistry plays a vital role in the interaction of small molecules with chiral biological macromolecules like enzymes and receptors. For this compound, the key stereochemical feature is the double bond in the propenoate side chain, which can exist as either the E (trans) or Z (cis) isomer.

In nature and in synthesis, the trans isomer of cinnamic acid and its derivatives is generally the more thermodynamically stable and predominant form plos.org. The NMR data for synthesized this compound, showing a large coupling constant (J = 16.0 Hz) for the vinylic protons, confirms the trans configuration of the double bond plos.orgnih.gov. This planar, extended conformation is often crucial for fitting into the binding site of a target protein. While specific studies comparing the activity of the E and Z isomers of this compound are not widely available, it is a well-established principle in medicinal chemistry that geometric isomers can have vastly different biological activities.

Furthermore, while this compound itself is not chiral, its interaction with enzymes can be stereospecific. For example, studies on ester hydrolases demonstrate that these enzymes exhibit significant enantiopreference, showing different rates of hydrolysis for the (R) and (S) enantiomers of various chiral ester substrates csic.escsic.es. This underscores the high degree of stereochemical precision required for molecular recognition and catalysis in biological systems, a principle that would also apply to the binding of an inhibitor like this compound to its target enzyme.

Computational and Theoretical Studies

Molecular Docking Analyses of Ethyl 2,5-Dihydroxycinnamate with Protein Targets (e.g., EGFR, Estrogen Receptor)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is instrumental in understanding the interaction between a ligand, such as this compound, and a protein target.

Epidermal Growth Factor Receptor (EGFR): this compound (EtDHC) has been identified as a novel tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR). researchgate.net EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, and its over-activation is a factor in several human cancers. researchgate.net Studies have shown that EtDHC can inhibit the EGFR-associated tyrosine kinase in vitro. ebi.ac.uk Molecular docking analyses are employed to understand how this inhibition occurs at the molecular level, predicting the binding affinity and the specific interactions with amino acid residues within the EGFR active site. bioinformation.net The goal of such studies is to elucidate the binding mode, which often involves hydrogen bonds and hydrophobic interactions with key residues in the kinase domain, similar to how other known inhibitors like erlotinib (B232) bind. bioinformation.net For instance, docking studies on various natural compounds against EGFR have revealed binding energies ranging from -5 to -9.3 kcal/mol, indicating favorable interactions. researchgate.net While a specific binding energy for this compound was not found in the provided results, its classification as an EGFR tyrosine kinase inhibitor suggests it forms a stable complex within the receptor's active site. researchgate.net

Estrogen Receptor (ER): The estrogen receptor is another significant target in cancer therapy, particularly for breast cancer. pensoft.net Molecular docking is frequently used to screen for potential ER antagonists. japtronline.com For example, computational studies have identified compounds with high binding affinity for the estrogen receptor alpha (ERα), with scores reaching as low as -9.842 kcal/mol, which is more favorable than the standard drug Tamoxifen in the same study. japtronline.com However, based on the available search results, there are no specific molecular docking studies that have been conducted to evaluate the interaction between this compound and the estrogen receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing experimental efforts. mdpi.com

A QSAR model is developed by correlating variations in the physicochemical properties (described by molecular descriptors) of compounds with their measured biological activity. scispace.com Descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov The quality of a QSAR model is assessed by statistical metrics such as the correlation coefficient (R²) for the training set and the cross-validated correlation coefficient (q² or Q²) for its predictive ability. mdpi.comacs.org

One study developed QSAR models to predict the antibacterial properties of a dataset of 35 polyphenols, which included structurally similar compounds like ethyl 3,4-dihydroxycinnamate and 2,4-dihydroxycinnamic acid. scispace.com The most reliable models in that study involved descriptors related to lipophilicity and the electronic and charge properties of the molecules. scispace.com Although this compound was not explicitly part of this specific study, its structural similarity to the included compounds suggests that its activity could potentially be predicted by such models. The general approach allows for rapid and cost-effective screening of novel compounds. researchgate.net

Table 1: Key Parameters in QSAR Model Evaluation

Parameter Description Typical Threshold for a Good Model
The coefficient of determination for the training set, indicating how well the model fits the data. > 0.6
Q² (or q²) The cross-validated correlation coefficient, indicating the predictive power of the model for new compounds. > 0.5
RMSE Root Mean Square Error, representing the deviation between predicted and actual values. A lower value indicates a better model.

Source: mdpi.comacs.org

In Silico Screening and Virtual Library Design for Analogues

In silico screening, or virtual screening, is a computational approach used in the early stages of drug discovery to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process significantly narrows down the number of candidates for subsequent experimental testing.

Virtual screening can be performed using two main strategies:

Ligand-based virtual screening: This method uses the structure of a known active ligand (like this compound) to find other compounds in a database with similar shapes or physicochemical properties.

Structure-based virtual screening: This approach uses the 3D structure of the target protein (e.g., EGFR) to dock thousands or millions of compounds from a virtual library, ranking them based on their predicted binding affinity. bioinformation.net

For this compound, its known activity as an EGFR inhibitor makes it a valuable query structure or reference compound. researchgate.net Researchers could design a virtual library of analogues by making systematic chemical modifications to its structure (e.g., altering substituent groups on the phenyl ring or modifying the ethyl ester). This library could then be screened in silico against the EGFR active site to predict which modifications might enhance binding affinity or selectivity. nih.gov This strategy allows for the rational design of more potent and specific inhibitors before committing to chemical synthesis. nih.gov

Physicochemical Property Calculations for Conformational Analysis

The physicochemical properties of a molecule are crucial for its behavior in biological systems. mdpi.com Computational methods, such as Density Functional Theory (DFT) and semi-empirical calculations, are used to determine these properties and to perform conformational analysis. mdpi.comresearchgate.net Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. ethz.chresearchgate.net

For this compound, understanding its preferred conformation is key to comprehending its interaction with biological targets. mdpi.com The geometric configuration can significantly impact activity; for example, studies on related cinnamic esters have shown that the trans configuration is often more biologically active than the cis isomer. researchgate.net

Calculations can provide valuable data on a range of physicochemical properties. For mthis compound, a very close analogue, it is known to be an inhibitor of protein-tyrosine kinase. ebi.ac.uk While specific calculated values for the ethyl ester were not available in the search results, the properties of the methyl ester provide a close approximation.

Table 2: Calculated Physicochemical Properties for a Structurally Related Compound (Mthis compound)

Property Value Significance
Molecular Formula C10H10O4 Describes the elemental composition.
Molecular Weight 194.18 g/mol Influences absorption and distribution.
InChIKey QGZKDVFBCJMPFN-KVQBGUIXSA-N A unique structural identifier.

Source: ebi.ac.uk

These computational analyses provide a foundational understanding of the molecule's shape, stability, and electronic properties, which are essential for interpreting its biological activity and for designing new, improved analogues. researchgate.netethz.ch

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Molecular Targets and Interaction Mechanisms

The scientific community continues to explore the full therapeutic potential of Ethyl 2,5-dihydroxycinnamate, a bioactive compound with known inhibitory effects on receptor protein-tyrosine kinases. sigmaaldrich.com While its role as a competitive inhibitor of the epidermal growth factor receptor (EGFR)-associated tyrosine kinase is established, future research will likely focus on identifying novel molecular targets. sigmaaldrich.com This exploration is crucial for understanding the compound's broader biological activities, including its anti-inflammatory and antitumor properties. sigmaaldrich.com

Initial studies have shown that its analogue, mthis compound, can inhibit the autophosphorylation of the EGFR and impede v-abl tyrosine kinase activation. sigmaaldrich.com Furthermore, it has been observed to inhibit other tyrosine kinases, such as JAK2. oup.com The ability of tyrosine kinase inhibitors to block the release of adenovirus preterminal protein from the nuclear matrix suggests a potential antiviral application that warrants further investigation. unl.edu

Future research will likely employ advanced techniques such as proteochemometric (PCM) modeling. PCM creates predictive models by combining small molecule descriptors with protein target descriptors, allowing for the analysis of bioactivity data across related targets. acs.org This approach can help in extrapolating to novel targets and designing more selective compounds. acs.org The unique hydroxyl groups on similar compounds, like Ethyl 3,4-dihydroxycinnamate, are known to facilitate hydrogen bonding and hydrophobic interactions, which can promote stability in protein complexes and influence signaling pathways like NF-kappa B. scbt.com Understanding these interactions at a molecular level for this compound will be key to unlocking its full therapeutic potential.

Development of Advanced Synthetic Strategies for Enhanced Compound Libraries

To further explore the structure-activity relationships (SAR) of this compound, the development of advanced synthetic strategies is paramount. These strategies will enable the creation of diverse compound libraries, which can be screened for enhanced biological activity and selectivity.

A common synthetic route for cinnamic acid esters involves the reaction of the corresponding cinnamic acid with thionyl chloride, followed by the addition of an alcohol. nih.gov Variations in this general procedure, such as using different solvents or catalysts, can be explored to optimize yield and purity. For instance, biomimetic oxidation using reagents like hypervalent iodine (III) has been used to generate derivatives of similar hydroxycinnamates. u-szeged.hu

Furthermore, the synthesis of rigid analogues has been explored to create more stable compounds. nih.gov This involves designing molecules that are less susceptible to enzymatic degradation, for example, by esterases. nih.gov The use of reagents like Lawesson's reagent, which converts carbonyl groups to thiocarbonyl groups, could also be employed to generate novel thiones and further diversify the chemical space for screening. alfa-chemistry.com By systematically modifying the phenyl ring substituents, the ester group, and the conformational rigidity, researchers can build extensive libraries for high-throughput screening against various biological targets. nih.govnih.gov

Synthetic ApproachDescriptionPotential Outcome
Esterification Reaction of 2,5-dihydroxycinnamic acid with various alcohols. nih.govLibrary of esters with varying alkyl or aryl groups to probe binding pocket hydrophobicity.
Ring Substitution Introduction of different functional groups onto the phenyl ring. nih.govModulation of electronic properties and hydrogen bonding potential to enhance target affinity and selectivity.
Rigidification Synthesis of conformationally constrained analogues. nih.govIncreased metabolic stability and potentially higher binding affinity due to reduced entropic penalty upon binding.
Bio-inspired Oxidation Use of oxidative reagents to mimic metabolic transformations. u-szeged.huGeneration of novel derivatives with potentially unique biological activities.
Thionation Conversion of carbonyl groups to thiocarbonyls using Lawesson's reagent. alfa-chemistry.comCreation of thioester analogues with altered chemical properties and biological targets.

Integration with Multi-Omics Data for Systems-Level Understanding

The integration of multi-omics data offers a powerful approach to gain a comprehensive, systems-level understanding of the biological effects of this compound. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to elucidate the compound's mechanism of action and its impact on cellular networks. frontiersin.org

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to treatment with this compound, researchers can identify key pathways and biological processes that are modulated by the compound. For example, multi-omics approaches have been successfully used to identify correlated regulatory features in complex diseases like triple-negative breast cancer. nih.gov

Machine learning algorithms are being developed to effectively analyze these large and diverse datasets, which can help in identifying new therapeutic targets and understanding mechanisms of drug resistance. tfri.ca This data-driven approach can map the evolutionary history of a disease and pinpoint genes and pathways that could be targeted by compounds like this compound. tfri.ca The application of such integrative strategies will be crucial for moving beyond a single-target perspective to a more holistic view of the compound's activity. frontiersin.orgx-omics.nl

Role as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein target. Given its known inhibitory activity against specific tyrosine kinases, this compound and its analogues have the potential to be used as chemical probes to dissect complex biological pathways.

For instance, inhibitors of tyrosine kinases have been utilized to study their role in various cellular processes, including the release of viral proteins from the nuclear matrix and oocyte maturation. oup.comunl.edu By selectively inhibiting a particular kinase, researchers can observe the downstream effects and thereby elucidate the function of that kinase in a specific signaling cascade.

The development of highly selective probes is crucial to avoid off-target effects that can confound experimental results. The structure of this compound provides a scaffold that can be systematically modified to improve both potency and selectivity for a particular kinase. These optimized probes can then be used in a variety of experimental settings, from cell-based assays to animal models, to gain a deeper understanding of the biological roles of their targets.

Design of Highly Selective Molecular Tools Based on this compound Scaffold

Building on its role as a chemical probe, the this compound scaffold presents a promising starting point for the design of highly selective molecular tools for research and therapeutic purposes. The goal is to develop derivatives with enhanced affinity and specificity for a single molecular target, thereby minimizing off-target effects.

Structure-activity relationship (SAR) studies are fundamental to this design process. researchgate.net By systematically altering the chemical structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key molecular features responsible for target binding and inhibition. For example, studies on similar cinnamic acid derivatives have shown that the nature and position of substituents on the aromatic ring can significantly influence their biological activity. researchgate.net

Computational methods, such as molecular docking and proteochemometric modeling, can guide the rational design of these selective tools. acs.orgupc.edu These approaches can predict how modifications to the scaffold will affect its interaction with the target protein, allowing for a more focused and efficient synthetic effort. The ultimate aim is to create a portfolio of molecular tools derived from this compound, each tailored to a specific biological target, which can be used to investigate cellular processes with high precision.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2,5-dihydroxycinnamate, and how can reaction conditions be optimized?

this compound can be synthesized via esterification of 2,5-dihydroxycinnamic acid with ethanol under acidic catalysis. Key parameters include temperature control (60–80°C), reaction time (4–6 hours), and stoichiometric ratios of reactants. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to ensure complete conversion . For stability, avoid prolonged exposure to light or moisture, as hydroxycinnamate esters are prone to hydrolysis under alkaline conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester group and hydroxyl positions. UV-Vis spectroscopy can identify π→π* transitions in the cinnamate backbone (λmax ~310 nm). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, methanol-water mobile phase) assesses purity (>95%) . Cross-referencing spectral data with literature ensures structural accuracy .

Q. How should researchers handle solubility challenges for this compound in biological assays?

The compound exhibits limited aqueous solubility but dissolves well in polar organic solvents like ethanol (10 mg/mL) or DMSO. For in vitro studies, prepare stock solutions in ethanol and dilute in assay buffers (final ethanol concentration ≤1% to avoid cytotoxicity). Centrifugation or sonication may aid in homogenizing suspensions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

SAR studies focus on the ester group and hydroxyl positions. For example:

  • Ester substitution : Replacing ethyl with bulkier groups (e.g., t-butyl) increases lipophilicity, potentially improving membrane permeability .
  • Hydroxyl positioning : The 2,5-dihydroxy configuration is critical for hydrogen bonding with biological targets (e.g., fungal enzymes). Methylation of one hydroxyl reduces activity, highlighting their role in target interaction .
    Validate modifications using antifungal bioassays (e.g., Fusarium spp. inhibition) and computational docking studies to predict binding affinities .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from variations in:

  • Purity : Use HPLC to confirm compound purity (>95%) and exclude degradation products .
  • Assay conditions : Standardize protocols (e.g., fungal strain, incubation time, solvent controls) to ensure reproducibility .
  • Statistical analysis : Apply ANOVA or Student’s t-test with p<0.05 significance thresholds. Report effect sizes (e.g., IC50) with 95% confidence intervals .
    Meta-analyses of published data can identify trends obscured by methodological differences .

Q. How can researchers design experiments to investigate the mechanism of action of this compound in fungal inhibition?

  • Enzymatic assays : Test inhibition of fungal cytochrome P450 or chitin synthase enzymes using purified proteins and spectrophotometric quantification .
  • Metabolomic profiling : Use LC-MS to identify metabolic disruptions in treated fungi (e.g., lipid peroxidation markers like 4-HNE) .
  • Genetic knockdown : Employ RNA interference (RNAi) to silence putative target genes and assess resistance phenotypes .
    Include positive controls (e.g., fluconazole) and validate results across biological replicates .

Q. What are the best practices for ensuring long-term stability of this compound in storage?

Store the compound at -20°C in airtight, light-protected containers under inert gas (e.g., argon). For solutions, use ethanol or DMSO and avoid freeze-thaw cycles. Monitor stability via quarterly HPLC checks to detect hydrolysis or oxidation .

Methodological Guidance for Data Analysis

Q. How should researchers statistically analyze dose-response data for this compound bioactivity?

  • Dose-response curves : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism. Calculate EC50/IC50 values with 95% confidence intervals .
  • Outlier handling : Apply Grubbs’ test (α=0.05) to identify and exclude outliers. Report raw and processed data in supplementary materials .
  • Replication : Perform triplicate experiments and use mean ± standard deviation (SD) for error bars .

Q. What are the critical considerations for publishing reproducible research on this compound?

  • Data transparency : Include raw NMR, HPLC, and bioassay datasets in public repositories (e.g., Zenodo).
  • Experimental details : Specify reagent sources (e.g., Sigma-Aldrich), instrument models, and software versions .
  • Ethical compliance : Adhere to institutional guidelines for chemical safety and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,5-dihydroxycinnamate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,5-dihydroxycinnamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.